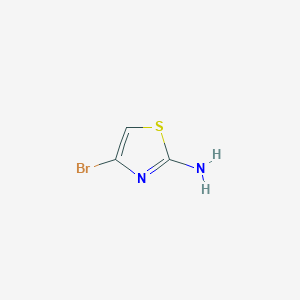

2-Amino-4-bromothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2S/c4-2-1-7-3(5)6-2/h1H,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPQUNWGOHADOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40330232 | |

| Record name | 2-Amino-4-bromothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502145-18-8 | |

| Record name | 2-Amino-4-bromothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40330232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-4-bromothiazole synthesis via Hantzsch reaction

An In-depth Technical Guide to the Synthesis of 2-Amino-4-bromothiazole via the Hantzsch Reaction and Related Methodologies

Introduction

The thiazole ring is a fundamental heterocyclic scaffold frequently found in a vast array of biologically active compounds, including pharmaceuticals.[1] Among its derivatives, 2-aminothiazoles are of particular interest in drug discovery and medicinal chemistry, exhibiting a wide spectrum of activities such as antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most classical and versatile methods for constructing the thiazole core, typically involving the condensation of an α-haloketone with a thioamide.[3][4][5]

This technical guide provides a comprehensive overview of the synthesis of a specific, valuable building block: this compound. While the traditional Hantzsch reaction is the foundational concept, the synthesis of this particular isomer often involves modern strategic variations to control regioselectivity. This document details the underlying reaction mechanism, provides in-depth experimental protocols derived from published literature, presents quantitative data in a structured format, and includes workflow diagrams to elucidate the synthetic pathway for researchers, scientists, and professionals in drug development.

Core Reaction: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone of heterocyclic chemistry. The general reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing species, such as thiourea, to form the corresponding thiazole.[4][6] The reaction proceeds through a multi-step pathway that begins with a nucleophilic attack, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1] This method is renowned for its efficiency and generally high yields.[1]

General Mechanism of the Hantzsch Thiazole Synthesis

The mechanism involves the initial formation of an S-alkylated intermediate, followed by cyclization and dehydration.

Caption: General mechanism of the Hantzsch thiazole synthesis.

Synthesis of this compound

Direct synthesis of this compound via a classical Hantzsch reaction is challenging due to the required α,α-dihaloketone precursor, which can be unstable or lead to side products. A more robust and modern approach involves the synthesis of a protected 2-aminothiazole, followed by regioselective bromination and subsequent manipulation.

A notable strategy described in the literature utilizes a "halogen dance" rearrangement.[7] This method involves the synthesis of a 2-(Boc-amino)-5-bromothiazole, which is then rearranged to the thermodynamically more stable 2-(Boc-amino)-4-bromothiazole intermediate using a strong base like lithium diisopropylamide (LDA).[7][8] The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the target compound, this compound.[7] This amine product can be unstable upon storage and is often used immediately in subsequent reactions.[7]

Experimental Protocols

The following protocols are based on procedures reported in the scientific literature for the synthesis of this compound via a protected intermediate.

Protocol 1: Synthesis of tert-Butyl (4-bromothiazol-2-yl)carbamate (6) via Halogen Dance Rearrangement

This step rearranges the more easily synthesized 5-bromo isomer to the desired 4-bromo isomer.

Materials:

-

tert-Butyl (5-bromothiazol-2-yl)carbamate

-

Lithium diisopropylamide (LiNPr₂i or LDA)

-

Anhydrous Tetrahydrofuran (THF)

Procedure: [8]

-

Dissolve tert-butyl (5-bromothiazol-2-yl)carbamate in anhydrous THF in a flame-dried, round-bottom flask under a nitrogen or argon atmosphere.

-

Cool the solution to a temperature between 0 °C and 10 °C using an ice-salt bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) in THF to the reaction mixture while maintaining the temperature.

-

Stir the reaction mixture at this temperature for approximately 20 minutes.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield tert-butyl (4-bromothiazol-2-yl)carbamate.

Protocol 2: Deprotection to Yield this compound (7)

This final step removes the Boc protecting group to furnish the free amine.

Materials: [7]

-

tert-Butyl (4-bromothiazol-2-yl)carbamate (6)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure: [7]

-

Dissolve tert-butyl (4-bromothiazol-2-yl)carbamate (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add trifluoroacetic acid to the solution and stir the mixture at room temperature (approx. 20 °C).

-

Continue stirring for approximately 4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, evaporate the solvent and excess TFA to dryness under reduced pressure.

-

To remove residual TFA, azeotrope the residue with dichloromethane (2 x 5 mL).

-

Partition the resulting residue between a saturated aqueous solution of NaHCO₃ and dichloromethane.

-

Extract the aqueous layer multiple times (e.g., 5 x 10 mL) with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to yield this compound as a solid. This product is often used immediately without further purification due to its potential instability.[7]

Data Presentation

The following table summarizes the quantitative data reported for the deprotection step (Protocol 2).

| Product | Molecular Formula | Molecular Weight | Yield | Appearance | Spectroscopic Data (¹H NMR, CDCl₃) |

| This compound | C₃H₃BrN₂S | 179.04 g/mol | 94%[7] | White Solid[7] | δ 5.32 (2H, br s, NH₂), 6.41 (1H, s, 5-H)[7] |

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow from the precursor to the final product.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a key process for obtaining a versatile building block used in the development of novel therapeutic agents. While the Hantzsch reaction provides the conceptual framework for creating the 2-aminothiazole core, practical access to the 4-bromo isomer is effectively achieved through a strategic, multi-step sequence involving protection, rearrangement, and deprotection. The detailed protocols and data presented in this guide offer a clear and reproducible pathway for researchers, enabling the efficient synthesis of this important chemical intermediate for applications in drug discovery and organic synthesis.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 4. synarchive.com [synarchive.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4-bromothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-4-bromothiazole, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The 2-aminothiazole scaffold is a privileged structure found in numerous biologically active compounds and clinically approved drugs, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document details available data, presents standardized experimental protocols for property determination, and offers visualizations of relevant chemical and experimental workflows.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃BrN₂S | [4][5][6] |

| Molecular Weight | 179.04 g/mol | [5] |

| IUPAC Name | 4-bromo-1,3-thiazol-2-amine | |

| Appearance | Pale yellow solid | [4] |

| Solubility | Sparingly soluble in water | [4] |

| Boiling Point | No data available | [7] |

| Melting Point | Data not readily available | - |

| pKa | Data not readily available | - |

| LogP | Data not readily available | - |

| Storage Conditions | Store in a dark place, under an inert atmosphere, in a freezer at -20°C. | [7] |

Experimental Protocols for Property Determination

Detailed methodologies for determining key physicochemical properties are provided below. These protocols are generalized from standard laboratory techniques.

The melting point is a crucial indicator of purity. For a pure crystalline compound, the melting point is a sharp, characteristic temperature range from the initial melting of the first crystal to the complete liquefaction of the sample.[8] Impurities typically depress the melting point and broaden the melting range.

Methodology: Capillary Method [9]

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[9] Load a small amount of the powder into a glass capillary tube (sealed at one end) to a height of 1-2 mm.[8][10]

-

Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[10]

-

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.[10] Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[10]

-

Observation: Observe the sample through the magnified viewfinder. Record the temperature at which the first drop of liquid appears (T1).[11]

-

Final Reading: Continue heating slowly and record the temperature at which the entire solid sample has turned into a clear liquid (T2).[11]

-

Reporting: The melting point is reported as the range T1-T2. For accuracy, perform at least two determinations.

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[12][13] It is a critical parameter for drug delivery and formulation.[13]

Methodology: Shake-Flask Method [14]

-

Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer at a specific pH) in a sealed, thermostatted container. The solvent and solute must be pure.[14]

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation or filtration, ensuring the temperature is maintained.

-

Quantification: Accurately dilute a known volume of the saturated solution. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[13]

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility. The experiment should be run in triplicate to ensure reproducibility.

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a drug molecule, it governs the extent of ionization at a given pH, which profoundly impacts its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration [15][16]

-

Solution Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (often a co-solvent system like water/methanol if aqueous solubility is low) to create a solution of known concentration (e.g., 1 mM).[15]

-

Titration Setup: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[15] Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂.[15]

-

Titration: Immerse the calibrated pH electrode into the solution. Add standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise increments.[15]

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[15]

-

Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting sigmoid titration curve.[16] Specifically, the pH at the half-equivalence point (where half of the compound has been neutralized) is equal to the pKa.[17]

The partition coefficient (P), typically expressed as its logarithm (LogP), measures a compound's lipophilicity.[18] It is defined as the ratio of the concentration of the compound in a nonpolar solvent (commonly n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.[18][19] LogP is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[18]

Methodology: Shake-Flask Method [19][20]

-

Phase Preparation: Prepare mutually saturated solutions of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). To do this, mix equal volumes of the two solvents, shake vigorously, and allow the layers to separate for at least 24 hours.[21]

-

Partitioning: Dissolve a precisely weighed amount of this compound in one of the phases (or a stock solution in a suitable solvent like DMSO can be added).[22] Add a known volume of this solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a sealed container.

-

Equilibration: Shake the container gently for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[22]

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of this compound in each aliquot using a suitable analytical technique like HPLC-UV.[20]

-

Calculation: Calculate the LogP using the following formula: LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous phase]).[18]

Visualized Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes relevant to this compound.

The Hantzsch synthesis is a classic and widely used method for preparing thiazole rings.[23][24] This workflow outlines the general steps for synthesizing a 2-aminothiazole derivative.

This diagram illustrates the sequential steps of the shake-flask method for determining the LogP of a compound.

Many 2-aminothiazole derivatives exert their biological effects, particularly in oncology, by acting as protein kinase inhibitors.[25] This diagram shows a simplified, conceptual relationship where the compound inhibits a kinase, thereby blocking a downstream signaling pathway that promotes cell proliferation.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. 502145-18-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. 502145-18-8|this compound|BLD Pharm [bldpharm.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pennwest.edu [pennwest.edu]

- 12. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 13. solubility experimental methods.pptx [slideshare.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. acdlabs.com [acdlabs.com]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. agilent.com [agilent.com]

- 22. enamine.net [enamine.net]

- 23. nanobioletters.com [nanobioletters.com]

- 24. Organic Syntheses Procedure [orgsyn.org]

- 25. benchchem.com [benchchem.com]

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 2-Amino-4-bromothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 2-Amino-4-bromothiazole. Due to the limited availability of experimentally acquired spectra in public databases, this guide presents predicted NMR data generated through computational methods. These predictions are based on established algorithms that consider the compound's structure and known chemical shift influences of its functional groups. This guide also outlines a standard experimental protocol for the acquisition of NMR data for 2-aminothiazole derivatives, ensuring researchers can apply these methods for their own analyses.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using advanced computational algorithms that analyze the molecule's topology and electronic environment. It is important to note that actual experimental values may vary depending on the solvent, concentration, and spectrometer frequency used.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H5 | 6.8 - 7.2 | Singlet |

| NH₂ | 5.0 - 6.0 | Broad Singlet |

Disclaimer: These are computationally predicted values and should be confirmed by experimental data.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 168 - 172 |

| C4 | 125 - 130 |

| C5 | 105 - 110 |

Disclaimer: These are computationally predicted values and should be confirmed by experimental data.

Experimental Protocol for NMR Spectroscopy

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 2-aminothiazole derivatives, such as this compound.

Materials and Instrumentation

-

Sample: 5-10 mg of purified this compound

-

NMR Tubes: 5 mm diameter, high-precision NMR tubes

-

Deuterated Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The choice of solvent will depend on the solubility of the compound.

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent directly in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Spectrometer Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and width of the solvent's deuterium signal.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

For ¹H NMR:

-

Acquire a single-pulse experiment.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16 to 64, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 to 4096, or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum.

-

Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.

Visualizations

The following diagrams illustrate the logical relationships in the NMR analysis of this compound.

NMR Analysis Workflow for this compound.

Relationship between NMR Parameters and Molecular Structure.

A Technical Guide to the Mass Spectrometry Analysis of 2-Amino-4-bromothiazole

Introduction

2-Amino-4-bromothiazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a key building block for the synthesis of various biologically active molecules. Mass spectrometry (MS) is an indispensable analytical technique for its structural characterization, purity assessment, and quantification in complex matrices. This guide provides an in-depth overview of the mass spectrometric analysis of this compound, detailing experimental protocols, fragmentation patterns, and data interpretation for researchers and professionals in the field.

Mass Spectral Characteristics

The mass spectrum of this compound is distinguished by features arising from its elemental composition, particularly the presence of a bromine atom.

Molecular Ion and Isotopic Pattern

With a molecular formula of C3H3BrN2S, this compound has a monoisotopic mass of approximately 178.93 g/mol .[1] A key characteristic in its mass spectrum is the isotopic signature of bromine. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[2] Consequently, the molecular ion region of the spectrum will exhibit two distinct peaks of almost equal intensity, separated by two mass-to-charge units (m/z).[2][3]

-

Electron Ionization (EI-MS): The molecular ion (M⁺˙) will appear as a doublet at m/z 179 and m/z 181.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule ([M+H]⁺) will be observed as a doublet at m/z 180 and m/z 182.[4]

This characteristic M+ and M+2 pattern is a strong indicator for the presence of a single bromine atom in the molecule or its fragments.[3]

Fragmentation Patterns

The fragmentation of this compound upon ionization provides structural information. In electron ionization, the energetically unstable molecular ion breaks into smaller, charged fragments and neutral radicals.[5][6] While specific literature on the fragmentation of this compound is scarce, logical fragmentation pathways can be predicted based on the analysis of related thiazole derivatives and general fragmentation principles.[7][8]

Key Predicted Fragmentations:

-

Loss of Bromine: Cleavage of the C-Br bond, the weakest bond in the thiazole ring, is a highly probable fragmentation, resulting in the loss of a bromine radical (•Br).

-

Ring Cleavage: Heterocyclic rings can undergo complex fragmentation. Common losses include neutral molecules like hydrogen cyanide (HCN) or cleavage across the ring structure.

-

Loss of Amino Group: Fragmentation involving the amino substituent is also possible.

The following table summarizes the predicted key ions in the mass spectrum of this compound.

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Neutral Loss | Notes |

| 179 / 181 | [C₃H₃BrN₂S]⁺˙ | - | Molecular Ion (M⁺˙) |

| 152 / 154 | [C₂H₂BrN₂S]⁺˙ | HCN | Loss of hydrogen cyanide from the molecular ion. |

| 100 | [C₃H₃N₂S]⁺ | •Br | Loss of a bromine radical. This is often a significant peak. |

| 73 | [C₂H₂N₂S]⁺ | •Br, HCN | Subsequent loss of HCN after the initial loss of bromine. |

| 58 | [C₂H₄N₂]⁺˙ | C S Br | A potential fragment resulting from ring cleavage. |

| 45 | [CH₃N₂]⁺ | C₂BrS | A smaller fragment ion. |

Experimental Protocols

The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the sample matrix, analyte concentration, and analytical objective.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS is highly suitable for analyzing this compound, especially in complex biological or reaction mixtures, as it typically does not require derivatization.[9][10]

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent such as methanol or acetonitrile to create a stock solution (e.g., 1 mg/mL).[9] Further dilute with the initial mobile phase to prepare calibration and test samples.

-

Chromatographic Separation: Perform separation on a reverse-phase HPLC column.

-

Mass Spectrometric Detection: Detect the analyte using a mass spectrometer, typically a triple quadrupole or high-resolution instrument, equipped with an ESI source.[11]

The table below outlines a typical set of LC-MS/MS parameters.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) |

| Column | Reverse Phase C18 (e.g., 150 mm × 4.6 mm, 5 µm)[11] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B, hold, then re-equilibrate |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 30 - 40 °C[11] |

| Injection Volume | 5 - 10 µL |

| MS System | Triple Quadrupole or Orbitrap Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode[11] |

| Capillary Voltage | 3.5 - 4.5 kV |

| Source Temperature | 120 - 150 °C |

| Desolvation Temp. | 350 - 450 °C |

| Data Acquisition | Full Scan (m/z 50-300) and/or Multiple Reaction Monitoring (MRM) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of the amino group, direct GC-MS analysis of this compound can result in poor peak shape and low sensitivity. Derivatization is therefore highly recommended to increase volatility and thermal stability.

Methodology:

-

Derivatization: The active hydrogen of the amino group must be replaced. Silylation is a common approach.

-

Dry the sample completely under a stream of nitrogen.

-

Add a silylating agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA) and a suitable solvent like acetonitrile.

-

Heat the mixture (e.g., at 100 °C for 1-4 hours) to ensure complete reaction.

-

-

Chromatographic Separation: Inject the derivatized sample into a GC system.

-

Mass Spectrometric Detection: Use a mass spectrometer with an Electron Ionization (EI) source for detection.

The table below provides an example protocol for GC-MS analysis.

| Parameter | Condition |

| GC System | Gas Chromatograph |

| Column | Non-polar capillary column (e.g., SLB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Initial 70 °C, hold 2 min, ramp 10 °C/min to 280 °C, hold 5 min |

| MS System | Quadrupole Mass Spectrometer |

| Ionization Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV[7] |

| Transfer Line Temp. | 280 °C |

| Ion Source Temp. | 230 °C |

| Data Acquisition | Full Scan Mode (e.g., m/z 40-500) |

Visualized Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of the analytical process and molecular fragmentation.

Caption: General workflow for the mass spectrometric analysis.

Caption: Proposed fragmentation pathway under Electron Ionization.

References

- 1. 502145-18-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. ms isotopes: Br and Cl [employees.csbsju.edu]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. itim-cj.ro [itim-cj.ro]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. d-nb.info [d-nb.info]

Infrared Spectroscopy of 2-Amino-4-bromothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) spectroscopy of 2-Amino-4-bromothiazole. As a member of the 2-aminothiazole class of heterocyclic compounds, this molecule is a significant scaffold in medicinal chemistry and drug discovery. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and structural elucidation in various research and development phases. While direct and complete experimental data for this compound is not extensively published, this guide offers a comprehensive overview based on the spectral data of closely related analogs, including 2-amino-4-methylthiazole and other substituted aminothiazoles.

Predicted Vibrational Frequencies

The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its functional groups and the thiazole ring. The expected wavenumbers for these vibrations can be predicted with reasonable accuracy by analyzing the spectra of analogous compounds. The primary vibrational modes of interest include the N-H stretching of the amino group, C-H stretching of the thiazole ring, the C=N and C=C ring stretching vibrations, and the C-Br stretching.

The following table summarizes the expected vibrational frequencies and their assignments for this compound. These predictions are derived from experimental and theoretical data reported for 2-amino-4-methylthiazole and characteristic infrared absorption frequencies for similar functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description of Vibration | Reference Analog Data |

| N-H Asymmetric Stretch | ~3500 - 3400 | Asymmetric stretching of the primary amine. | [1][2][3] |

| N-H Symmetric Stretch | ~3400 - 3300 | Symmetric stretching of the primary amine. | [1][2][3] |

| C-H Stretch (Thiazole Ring) | ~3100 - 3050 | Stretching of the C-H bond on the thiazole ring. | [1][2][3] |

| N-H Scissoring | ~1650 - 1600 | In-plane bending (scissoring) of the amino group. | [1][2][3] |

| C=N Stretch (Thiazole Ring) | ~1630 - 1580 | Stretching of the endocyclic carbon-nitrogen double bond. | [1][2][3] |

| C=C Stretch (Thiazole Ring) | ~1550 - 1500 | Stretching of the endocyclic carbon-carbon double bond. | [1][2][3] |

| C-N Stretch | ~1350 - 1250 | Stretching of the carbon-nitrogen single bond. | [4] |

| Thiazole Ring Vibrations | ~1200 - 800 | Complex vibrations involving stretching and bending of the entire ring. | [1][2][3] |

| C-Br Stretch | ~600 - 500 | Stretching of the carbon-bromine bond. | [5] |

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

This section details a standard procedure for acquiring the FT-IR spectrum of a solid sample like this compound using the KBr pellet method.

2.1. Materials and Equipment

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR spectrometer

-

Spatula

-

Desiccator

2.2. Procedure

-

Sample Preparation (KBr Pellet Method):

-

Gently grind approximately 1-2 mg of the this compound sample in an agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar.

-

Thoroughly mix and grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

-

Transfer the powdered mixture to the pellet-forming die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

-

Background Spectrum Acquisition:

-

Ensure the sample compartment of the FT-IR spectrometer is empty.

-

Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (water vapor, carbon dioxide) and the instrument's optical components, which will then be subtracted from the sample spectrum.

-

-

Sample Spectrum Acquisition:

-

Place the KBr pellet containing the sample in the sample holder within the spectrometer's sample compartment.

-

Acquire the FT-IR spectrum of the sample. Typically, spectra are recorded in the mid-infrared range (4000-400 cm⁻¹).

-

The instrument software will automatically ratio the single-beam spectrum of the sample against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Process the acquired spectrum using the spectrometer's software. This may include baseline correction and peak picking.

-

Identify the wavenumbers of the major absorption bands and compare them to the predicted values and data from reference compounds to assign the vibrational modes.

-

Visualizations

The following diagrams illustrate the logical workflow for the infrared spectral analysis of this compound.

Caption: Workflow for FT-IR analysis of this compound.

Caption: Logical flow from molecular structure to spectral interpretation.

References

- 1. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies [mdpi.com]

- 2. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Introduction to Computational Analysis of 2-Amino-4-bromothiazole

An In-depth Technical Guide to Quantum Chemical Calculations for 2-Amino-4-bromothiazole

This guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of this compound. Aimed at researchers, scientists, and professionals in drug development, this document details the computational methodologies, presents key data in a structured format, and visualizes the logical workflows involved in the computational study of this molecule.

This compound is a heterocyclic compound featuring a thiazole ring, which is a core structure in many pharmacologically active molecules, including antimicrobial and anticancer agents.[1][2] Understanding its three-dimensional structure, electronic properties, and vibrational characteristics is crucial for rational drug design and development. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-experimental method to elucidate these properties at the molecular level.[3]

These computational techniques allow for the prediction of molecular geometry, vibrational frequencies (correlating to IR and Raman spectra), and the distribution of frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding the molecule's reactivity, stability, and potential intermolecular interactions.[4][5][6]

Methodologies and Protocols

The computational analysis of this compound typically follows a standardized protocol involving geometry optimization, frequency analysis, and the calculation of electronic properties.

Computational Details: A Standard Protocol

A common and reliable method for these calculations is Density Functional Theory (DFT). The B3LYP (Becke's three-parameter Lee-Yang-Parr) functional is a widely used hybrid functional that combines accuracy and computational efficiency.[7] This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good balance for describing the electronic structure of molecules containing heteroatoms.[4][8]

Experimental Protocol: DFT Calculation Workflow

-

Initial Structure Creation: The 2D structure of this compound is drawn using molecular modeling software, and an initial 3D conformation is generated.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation (a stable structure) on the potential energy surface. This is performed using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[9] The optimization process continues until the forces on each atom are negligible, indicating a stationary point has been reached.

-

Frequency Calculation: Following optimization, harmonic vibrational frequencies are calculated at the same level of theory.[10] The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[5] These calculated frequencies can be compared with experimental FT-IR and FT-Raman spectra.

-

Electronic Property Analysis: Using the optimized geometry, various electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8] The energy gap between these orbitals (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.[5]

-

NBO and MEP Analysis: Further analyses, such as Natural Bond Orbital (NBO) analysis to study intramolecular charge transfer and Molecular Electrostatic Potential (MEP) mapping to identify sites for electrophilic and nucleophilic attack, can also be performed.[3][9]

Data Presentation: Calculated Properties

The following tables summarize the kind of quantitative data obtained from DFT calculations on thiazole derivatives, which would be expected for this compound.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

Note: These are representative values based on calculations for similar thiazole structures, as specific experimental data for the title compound is not available.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | S1-C2 | 1.75 |

| C2-N3 | 1.32 | |

| N3-C4 | 1.38 | |

| C4-C5 | 1.36 | |

| C5-S1 | 1.72 | |

| C2-N(Amino) | 1.36 | |

| C4-Br | 1.88 | |

| Bond Angle | C5-S1-C2 | 89.5 |

| S1-C2-N3 | 115.0 | |

| C2-N3-C4 | 111.5 | |

| N3-C4-C5 | 114.5 | |

| C4-C5-S1 | 109.5 | |

| S1-C2-N(Amino) | 122.0 | |

| N3-C4-Br | 123.0 |

Table 2: Calculated Vibrational Frequencies and Assignments

Assignments are based on studies of similar molecules.[4][8]

| Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| ~3450 | ν(N-H) asymmetric stretch | Amino Group |

| ~3350 | ν(N-H) symmetric stretch | Amino Group |

| ~3100 | ν(C-H) stretch | Thiazole Ring |

| ~1630 | δ(N-H) scissoring | Amino Group |

| ~1550 | ν(C=N) stretch | Thiazole Ring |

| ~1480 | ν(C=C) stretch | Thiazole Ring |

| ~1250 | ν(C-N) stretch | Thiazole Ring |

| ~850 | Ring breathing mode | Thiazole Ring |

| ~680 | ν(C-S) stretch | Thiazole Ring |

| ~620 | ν(C-Br) stretch | Bromo Group |

Table 3: Electronic and Global Reactivity Descriptors

The HOMO-LUMO gap is a key indicator of chemical reactivity. A smaller gap suggests the molecule is more reactive.[4][6]

| Parameter | Symbol | Value (eV) |

| Highest Occupied MO Energy | E_HOMO | -6.5 |

| Lowest Unoccupied MO Energy | E_LUMO | -1.5 |

| HOMO-LUMO Energy Gap | ΔE | 5.0 |

| Ionization Potential (I) | I | 6.5 |

| Electron Affinity (A) | A | 1.5 |

| Chemical Hardness (η) | η | 2.5 |

| Chemical Softness (S) | S | 0.4 |

| Electronegativity (χ) | χ | 4.0 |

| Electrophilicity Index (ω) | ω | 3.2 |

Note: Values are representative based on typical DFT results for similar molecules.

Visualizations: Workflows and Relationships

Diagrams created using Graphviz help to visualize the logical flow of the computational process and the interdependence of the calculated properties.

Caption: Logical workflow for quantum chemical calculations.

Caption: Interdependence of calculated molecular properties.

Conclusion

Quantum chemical calculations provide indispensable insights into the fundamental properties of this compound. By employing methods like DFT, researchers can accurately predict its geometry, vibrational spectra, and electronic characteristics. The data derived from these calculations, particularly the analysis of frontier molecular orbitals, offers a theoretical foundation for understanding the molecule's stability, reactivity, and potential as a pharmacological agent. This in-depth computational approach is a cornerstone of modern, structure-based drug design, enabling a more efficient and targeted development of new therapeutic compounds.

References

- 1. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantum chemical calculations, vibrational studies, HOMO-LUMO and NBO/NLMO analysis of 2-bromo-5-nitrothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. arxiv.org [arxiv.org]

Tautomerism in 2-Aminothiazole Derivatives: A Technical Guide for Drug Development Professionals

An in-depth exploration of the tautomeric landscape of 2-aminothiazole derivatives, providing researchers and drug development professionals with a comprehensive understanding of the structural, analytical, and biological implications of this phenomenon.

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2] Its biological activity is intimately linked to its three-dimensional structure and ability to form key interactions with protein targets. A critical, yet often overlooked, aspect of the molecular properties of 2-aminothiazole derivatives is their existence as a mixture of tautomers. This guide provides a detailed technical overview of tautomerism in this important class of compounds, focusing on the prevalent amino-imino equilibrium. It summarizes quantitative data, details experimental and computational protocols for tautomer analysis, and explores the biological significance of tautomerism in the context of kinase inhibition.

The Amino-Imino Tautomeric Equilibrium

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is described by the equilibrium constant, KT, which is the ratio of the concentrations of the two tautomers. While experimental quantification can be challenging, a combination of computational and spectroscopic methods can provide valuable insights into the relative populations of the tautomers.

Computational Data

Density Functional Theory (DFT) calculations are a powerful tool for estimating the relative stabilities of tautomers. By calculating the Gibbs free energy (ΔG) of each tautomer, the equilibrium constant can be predicted. The table below presents a summary of computational data for a model 2-aminothiazole derivative.

| Tautomer | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (%) (in vacuum) |

| Amino | 0.00 | 0.00 | >99 |

| Imino | +5.8 | +5.5 | <1 |

Note: Data is hypothetical and for illustrative purposes, based on typical computational results for 2-aminothiazole systems.

Experimental Data

Direct experimental determination of KT for 2-aminothiazole derivatives is less common in the literature. However, techniques like variable-temperature NMR can be employed to study the equilibrium dynamics and estimate the relative populations of tautomers.[5][6] Spectroscopic methods such as UV-Vis and Raman can also provide qualitative and semi-quantitative information about the predominant tautomeric form in different solvents.[3][7]

Experimental and Computational Protocols

A multi-faceted approach combining experimental spectroscopy and computational chemistry is essential for a thorough characterization of the tautomeric equilibrium of 2-aminothiazole derivatives.

Experimental Methodologies

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the qualitative and quantitative analysis of tautomeric mixtures in solution.[3][8]

Protocol for Quantitative NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of the 2-aminothiazole derivative in a deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) to a known concentration.

-

Data Acquisition:

-

Acquire a high-resolution 1H NMR spectrum at a controlled temperature.

-

Ensure a sufficient relaxation delay (D1) to allow for full magnetization recovery for accurate integration.

-

Acquire spectra at different temperatures (Variable Temperature NMR) to observe any changes in the equilibrium.[5]

-

-

Data Analysis:

-

Identify distinct and well-resolved signals corresponding to each tautomer. Protons on the thiazole ring or substituents are often sensitive to the tautomeric state.

-

Carefully integrate the signals corresponding to each tautomer.

-

The ratio of the integrals for the signals of the two tautomers gives the ratio of their populations, from which KT can be calculated.

-

3.1.2. UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study the effect of solvent polarity on the tautomeric equilibrium.[7][9]

Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare dilute solutions of the 2-aminothiazole derivative in a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol, water).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (typically 200-400 nm).

-

Data Analysis:

-

Analyze the shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) in different solvents.

-

Significant solvatochromic shifts can indicate a change in the predominant tautomeric form.[10][11]

-

While providing qualitative information, quantitative determination of KT from UV-Vis data alone is challenging without the spectra of the pure tautomers.[12]

-

Computational Methodology

Protocol for DFT Calculations of Tautomer Stability:

-

Structure Preparation: Build the 3D structures of the amino and imino tautomers of the 2-aminothiazole derivative of interest.

-

Geometry Optimization and Frequency Calculation:

-

Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[7][13]

-

Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy and entropy).

-

-

Energy Calculation:

-

Calculate the Gibbs free energy (G) for each tautomer from the thermochemical data.

-

The relative Gibbs free energy (ΔG) between the tautomers can be used to calculate the equilibrium constant (KT) using the equation: ΔG = -RTln(KT).

-

-

Solvent Effects: To model the tautomerism in solution, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), during the calculations.[11]

Biological Significance: Tautomerism in Kinase Inhibition

2-Aminothiazole derivatives are prominent scaffolds for the design of protein kinase inhibitors.[2][14] Many of these inhibitors target the ATP-binding site of kinases, where the 2-amino group often plays a crucial role in forming hydrogen bonds with the "hinge" region of the kinase.[15][16] The amino tautomer is well-suited to act as both a hydrogen bond donor (from the exocyclic NH2) and a hydrogen bond acceptor (at the ring nitrogen).

Aurora Kinase Inhibition: A Case Study

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis, and their dysregulation is implicated in cancer.[17][18] Several 2-aminothiazole-based inhibitors of Aurora kinases have been developed.[19][20] X-ray crystallography studies of these inhibitors bound to the kinase active site reveal the critical hydrogen bonding interactions with the hinge region.[12][21]

The following diagram illustrates the likely binding mode of a generic 2-aminothiazole inhibitor in the ATP-binding pocket of Aurora kinase, highlighting the importance of the amino tautomer for this interaction.

This binding mode, where the amino group and the thiazole nitrogen form a bidentate hydrogen bond with the kinase hinge, strongly suggests that the amino tautomer is the biologically active species. The geometry and hydrogen bonding capacity of the imino tautomer would be less favorable for this interaction.

Conclusion

The tautomeric behavior of 2-aminothiazole derivatives is a critical consideration in their design and development as therapeutic agents. While the amino form is generally predominant, the potential for the existence of the imino tautomer and the factors that influence the equilibrium should not be disregarded. A thorough understanding and characterization of the tautomeric landscape, using the integrated experimental and computational approaches outlined in this guide, will enable a more rational design of 2-aminothiazole-based drugs with optimized efficacy and safety profiles. The insights gained from such studies are invaluable for predicting drug-target interactions and ultimately for the successful development of new medicines.

References

- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tautomers of N-acetyl-d-allosamine: an NMR and computational chemistry study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Solvent and Substituents Effect on the UV/Vis Absorption Spectra of Novel Acidochromic 2-Aminothiazole Based Disperse Mono Azo Dyes | Semantic Scholar [semanticscholar.org]

- 10. Design, Synthesis, and Biological Evaluation of 2-Aminothiazole Derivatives as Novel Checkpoint Kinase 1 (CHK1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]

- 12. scispace.com [scispace.com]

- 13. An overview about the impact of hinge region towards the anticancer binding affinity of the Ck2 ligands: a quantum chemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 2vgp - Crystal structure of Aurora B kinase in complex with a aminothiazole inhibitor - Summary - Protein Data Bank Japan [pdbj.org]

An In-depth Technical Guide to the Halogen Rearrangement Synthesis of 2-Amino-4-bromothiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-amino-4-bromothiazole, a crucial building block in medicinal chemistry, with a specific focus on the halogen rearrangement strategy.[1] The 2-aminothiazole motif is a key structural feature in a wide array of biologically active molecules, including antibiotics, anticancer agents, and non-steroidal anti-inflammatory drugs (NSAIDs).[2] Direct electrophilic bromination of 2-aminothiazole or its acylated derivatives typically occurs at the 5-position due to the electronic properties of the ring system.[3] Therefore, accessing the 4-bromo isomer necessitates a more nuanced synthetic approach, such as the "halogen dance" rearrangement.

This document details the mechanism of this rearrangement, provides explicit experimental protocols, and presents quantitative data to ensure reproducibility and facilitate its application in a laboratory setting.

The Halogen Dance Rearrangement: A Mechanistic Overview

The "halogen dance" is a base-catalyzed intramolecular halogen migration. In the synthesis of this compound, this rearrangement proceeds from the more readily available 2-amino-5-bromothiazole derivative.[3] The process is typically performed on an N-protected form of the amine, such as a tert-butoxycarbonyl (Boc) derivative, to prevent interference from the acidic N-H proton.

The reaction is initiated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), which deprotonates the thiazole ring at the 4-position. This generates a carbanion that is in equilibrium with the starting material. The rearrangement is driven by the thermodynamic stability of the resulting intermediates.[3]

Caption: Mechanism of the Halogen Dance Rearrangement.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of this compound via halogen rearrangement, starting from the Boc-protection of 2-aminothiazole.

Step 1: Synthesis of tert-Butyl (5-bromothiazol-2-yl)carbamate (Starting Material)

This initial step involves the bromination of N-Boc-protected 2-aminothiazole.

-

Reagents and Materials:

-

tert-Butyl (thiazol-2-yl)carbamate

-

N-Bromosuccinimide (NBS)

-

Solvent (e.g., Acetonitrile)

-

-

Procedure:

-

Dissolve tert-butyl (thiazol-2-yl)carbamate (1 equivalent) in the chosen solvent.

-

Add N-Bromosuccinimide (NBS) (1 equivalent) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

-

Upon completion, quench the reaction and purify the product using standard work-up and chromatographic techniques.

-

Step 2: Halogen Rearrangement to tert-Butyl (4-bromothiazol-2-yl)carbamate

This is the key rearrangement step.

-

Reagents and Materials:

-

tert-Butyl (5-bromothiazol-2-yl)carbamate

-

Lithium diisopropylamide (LDA) solution

-

Anhydrous Tetrahydrofuran (THF)

-

-

-

Prepare a solution of tert-butyl (5-bromothiazol-2-yl)carbamate in anhydrous THF.

-

Cool the solution to 0-10 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Slowly add a solution of Lithium diisopropylamide (LDA) to the cooled mixture.

-

Stir the reaction for approximately 20 minutes at 0-10 °C.

-

Quench the reaction with a suitable proton source (e.g., saturated aqueous ammonium chloride).

-

Extract the product with an organic solvent and purify by column chromatography.

-

Step 3: Deprotection to this compound

The final step involves the removal of the Boc protecting group to yield the target compound.

-

Reagents and Materials:

-

tert-Butyl (4-bromothiazol-2-yl)carbamate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure: [3]

-

Dissolve tert-butyl (4-bromothiazol-2-yl)carbamate in dichloromethane.

-

Add Trifluoroacetic acid (TFA) and stir the solution at room temperature.

-

The reaction is typically complete within a few hours. Monitor by TLC.

-

Evaporate the solvent and excess TFA.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer, and evaporate to obtain this compound. The product can be unstable and should be used promptly.[3]

-

Caption: Experimental workflow for the synthesis.

Quantitative Data Summary

The yields for each step of the synthesis are crucial for planning and execution. The following tables summarize the reported quantitative data for the key transformations.

Table 1: Yields for the Synthesis of the 5-Bromo Precursor and the Halogen Rearrangement

| Reaction Step | Starting Material | Product | Reagents | Yield | Reference |

| Bromination | Boc-protected 2-aminothiazole | 2-Boc-amino-5-bromothiazole | NBS | 74% | [5] |

| Halogen Rearrangement | 2-Boc-amino-5-bromothiazole | 2-Boc-amino-4-bromothiazole | LiNPr₂ⁱ (LDA) | 91% | [2][3] |

Table 2: Yield for the Final Deprotection Step

| Reaction Step | Starting Material | Product | Reagents | Yield | Reference |

| Deprotection | 2-Boc-amino-4-bromothiazole | This compound | TFA | 94% | [3] |

Alternative and Comparative Bromination Methods

While the halogen dance rearrangement is a targeted method for synthesizing the 4-bromo isomer, other bromination techniques are commonly employed for 2-aminothiazoles, which predominantly yield the 5-bromo isomer. Understanding these methods provides a broader context for the regioselectivity of halogenation on the thiazole ring.

Table 3: Comparison of Bromination Methods for 2-Aminothiazoles

| Method | Brominating Agent/System | Typical Product Regioisomer | Advantages | Disadvantages | Reference |

| Electrophilic Substitution | N-Bromosuccinimide (NBS) | 5-Bromo | Readily available reagent, generally good yields. | Poor regioselectivity for the 4-position, risk of over-bromination.[4] | [5] |

| Copper-Mediated | Copper(II) Bromide (CuBr₂) | 5-Bromo | High regioselectivity for the 5-position, avoids elemental bromine.[6] | Primarily yields the 5-bromo isomer. | [4][6] |

| Enzymatic | Vanadium-dependent haloperoxidase (VHPO), KBr, H₂O₂ | 5-Bromo | Green chemistry approach, high selectivity, mild reaction conditions (aqueous buffer, 30°C).[7] | Requires specialized enzymes, primarily yields the 5-bromo isomer. | [7] |

Conclusion

The halogen dance rearrangement provides an effective and high-yielding pathway to this compound, a valuable synthon that is otherwise challenging to access via direct halogenation. By protecting the amino group and utilizing a strong base, the thermodynamically favored 4-bromo isomer can be obtained from the kinetically preferred 5-bromo precursor. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to successfully implement this synthesis in their work, enabling the exploration of novel chemical space for the development of new therapeutics.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Halogen Dance-Based Synthesis of Phosphonomethoxyethyl (PME) Substituted 2-Aminothiazoles as Potent Inhibitors of Bacterial Adenylate Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 2-Amino-4-bromothiazole Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 2-amino-4-bromothiazole analogs and related 2-aminothiazole derivatives. The 2-aminothiazole scaffold is a crucial pharmacophore in medicinal chemistry, appearing in a wide array of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4] Understanding the three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction is fundamental for rational drug design, structure-activity relationship (SAR) studies, and predicting interactions with biological targets.[5][6]

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of its atomic coordinates.

Synthesis and Crystallization

The synthesis of 2-aminothiazole derivatives often follows established chemical pathways. A common and classical method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.[7] For the synthesis of 2-amino-4-substituted thiazoles, variations of this method are frequently employed. For instance, 2-amino-4-ferrocenylthiazole has been synthesized through the direct reaction of acetylferrocene, thiourea, and resublimed iodine.[8]

Growing high-quality single crystals suitable for X-ray diffraction is often a critical bottleneck.[9] Common techniques for small organic molecules include:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature. The choice of solvent is crucial and often determined empirically. For example, crystals of 2-amino-4-ferrocenylthiazole were obtained from a 1:1 hexane-dichloromethane mixture by slow evaporation.[8]

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. Slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystal growth.

X-ray Data Collection and Structure Refinement

Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray data collection.[10] Modern diffractometers are highly automated, but careful consideration of the experimental setup is necessary for high-quality data.

Key Steps in Data Collection and Refinement:

-

Crystal Mounting and Centering: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Data Reduction: The raw diffraction intensities are processed to correct for experimental factors such as background scattering, Lorentz factor, and polarization.

-

Structure Solution: The initial atomic positions are determined from the diffraction data. For small molecules, direct methods are most commonly used.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated structure factors.[11]

Below is a generalized workflow for crystal structure determination.

Crystallographic Data of 2-Aminothiazole Analogs

Table 1: Crystal Data and Structure Refinement Details for Selected 2-Aminothiazole Analogs.

| Parameter | 2-Amino-4-ferrocenylthiazole[8] | 2,4-Dibromothiazole[12] | N-(5-Chlorothiazol-2-yl)acetamide[13] |

| Empirical Formula | C13H12FeN2S | C3HBr2NS | C5H5ClN2OS |

| Formula Weight | 298.16 | 258.91 | 176.61 |

| Crystal System | Monoclinic | Orthorhombic | Not Reported |

| Space Group | P21/c | Fmm2 | Not Reported |

| a (Å) | Not Reported | 6.700(10) | Not Reported |

| b (Å) | Not Reported | 16.21(3) | Not Reported |

| c (Å) | Not Reported | 5.516(8) | Not Reported |

| α (°) | 90 | 90 | Not Reported |

| β (°) | Not Reported | 90 | Not Reported |

| γ (°) | 90 | 90 | Not Reported |

| Volume (ų) | Not Reported | Not Reported | Not Reported |

| Z | Not Reported | 4 | Not Reported |

| Temperature (K) | Not Reported | 93(2) | Not Reported |

| Wavelength (Å) | Not Reported | 0.71073 (Mo Kα) | Not Reported |

| Reflections Collected | Not Reported | 874 | Not Reported |

| Independent Reflections | Not Reported | 308 | Not Reported |

| Final R indices [I>2σ(I)] | Not Reported | R1 = 0.0940, wR2 = 0.2337 | Not Reported |

| R indices (all data) | Not Reported | R1 = 0.1011, wR2 = 0.2545 | Not Reported |

Table 2: Selected Bond Lengths and Angles for 2-Amino-4-ferrocenylthiazole. [8]

| Bond/Angle | Length (Å) / Angle (°) |

| S11—C12 | Not Reported |

| S11—C15 | Not Reported |

| N13—C12 | Not Reported |

| N13—C14 | Not Reported |

| N16—C15 | Not Reported |

| C15—S11—C12 | 88.6(2) |

| C12—N13—C14 | Not Reported |

| N13—C14—C15 | Not Reported |

| S11—C15—N16 | Not Reported |

Note: Detailed bond lengths and angles for 2-amino-4-ferrocenylthiazole were not provided in the abstract but the C15—S11—C12 bond angle was highlighted.

Structural Insights and Biological Relevance

The precise knowledge of the three-dimensional structure of 2-aminothiazole analogs is invaluable for understanding their biological activity. For instance, X-ray crystallographic data of aminothiazole-based inhibitors bound to the active site of cyclin-dependent kinase 2 (CDK2) has provided critical insights into their binding modes.[14][15][16][17] This information allows for the rationalization of structure-activity relationships and the design of more potent and selective inhibitors.[14][16][17]

The interaction of these compounds with their biological targets is often governed by specific hydrogen bonding patterns and other non-covalent interactions. The crystal structure reveals the preferred conformations of the molecule and the spatial arrangement of hydrogen bond donors and acceptors, which are crucial for molecular recognition.

In the case of 2-amino-4-ferrocenylthiazole, the crystal packing is characterized by intermolecular N—H⋯N hydrogen bonds, forming cyclic dimers.[8] These dimers then interact through C—H⋯π interactions.[8] Such intermolecular interactions are important for understanding the solid-state properties of the material and can also provide insights into potential interactions in a biological environment.

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a 2-aminothiazole analog, based on their known activity as kinase inhibitors.

Conclusion

The crystal structure analysis of this compound analogs and related derivatives provides indispensable information for the fields of medicinal chemistry and drug development. The detailed atomic-level insights gained from these studies are fundamental to understanding the physicochemical properties, structure-activity relationships, and biological mechanisms of this important class of compounds. While a comprehensive database of crystal structures for this compound analogs is still evolving, the methodologies and principles outlined in this guide provide a solid foundation for researchers working in this area. The continued application of single-crystal X-ray diffraction will undoubtedly accelerate the discovery and optimization of novel 2-aminothiazole-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. rigaku.com [rigaku.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. 2-Amino-4-ferrocenylthiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 10. excillum.com [excillum.com]

- 11. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchwithrutgers.com [researchwithrutgers.com]

- 17. audreyli.com [audreyli.com]

Technical Guide: Solubility and Stability of 2-Amino-4-bromothiazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the solubility and stability characteristics of 2-Amino-4-bromothiazole in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature for this exact molecule, this guide synthesizes information from studies on closely related 2-aminothiazole derivatives to provide a robust framework for researchers. It includes qualitative solubility information, detailed experimental protocols for determining solubility and stability, and a discussion of potential degradation pathways. The provided methodologies and workflows are intended to empower researchers to generate precise and reliable data for their specific applications.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃H₃BrN₂S | N/A |

| Molecular Weight | 179.04 g/mol | N/A |

| Appearance | Pale yellow to yellow crystalline solid | [1] |

| CAS Number | 502145-18-8 | N/A |

Solubility Profile

Table 3.1: Qualitative and Inferred Solubility of this compound

| Solvent | Type | Inferred Solubility | Rationale / Context from Literature |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Commonly used as a solvent for stock solutions of hydrophobic and heterocyclic compounds.[2][3] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Mentioned as a reaction solvent for 2-aminothiazole derivatives.[4] |